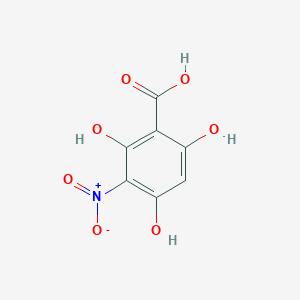
2,4,6-Trihydroxy-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxy-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4,6-trihydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4,6-Trihydroxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism by which 2,4,6-Trihydroxy-3-nitrobenzoic acid exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the hydroxyl groups present in 2,4,6-Trihydroxy-3-nitrobenzoic acid.
2,4,6-Trinitrobenzoic acid: Contains three nitro groups instead of one.
2,4,6-Trihydroxybenzoic acid: Does not have the nitro group.
Uniqueness
This compound is unique due to the combination of hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
129273-49-0 |
|---|---|
Molecular Formula |
C7H5NO7 |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO7/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1,9-11H,(H,12,13) |
InChI Key |
QMJBWKQRDLDAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















